1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

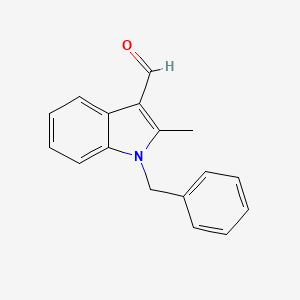

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group at the first position, a methyl group at the second position, and an aldehyde group at the third position of the indole ring. The structural formula is C17H15NO, and it has a molecular weight of 249.315 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another method includes the condensation of indole-3-carbaldehyde with benzyl bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed:

Oxidation: 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid.

Reduction: 1-Benzyl-2-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it valuable for medicinal applications:

Anticancer Activity

Research indicates that indole derivatives, including 1-benzyl-2-methyl-1H-indole-3-carbaldehyde, possess significant anticancer properties. Studies have shown that:

- Induction of Apoptosis : Similar compounds have been observed to enhance caspase activity, leading to programmed cell death in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells.

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest, inhibiting cancer cell proliferation effectively.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| This Compound | 16 | Anti-MRSA |

| Related Indole Derivative | ≤0.25 | Anti-MRSA |

Anti-inflammatory Properties

Indoles are known for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

Medicinal Chemistry Applications

The potential therapeutic applications of this compound include:

- Development of Antiviral Agents : Due to its interaction with various molecular targets, this compound is being explored for antiviral applications.

- Pain Management : Its derivatives are studied for possible anti-inflammatory and analgesic properties.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis. It is utilized in:

- Synthesis of Dyes and Pigments : The unique chemical structure allows for the development of various industrial chemicals.

- Production of Heterocyclic Compounds : It acts as a precursor for synthesizing more complex indole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

- Anticancer Studies : Research has demonstrated that certain indole derivatives can significantly inhibit cancer cell growth while exhibiting low cytotoxicity towards normal cells .

- Antimicrobial Evaluation : Various indole derivatives were screened for activity against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results for compounds with structural similarities to this compound .

- Mechanistic Insights : Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

Mécanisme D'action

The mechanism of action of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparaison Avec Des Composés Similaires

1-Benzyl-1H-indole-3-carbaldehyde: Lacks the methyl group at the second position, which may affect its reactivity and biological activity.

1-Methyl-1H-indole-3-carbaldehyde: Lacks the benzyl group, resulting in different chemical and biological properties.

2-Methyl-1H-indole-3-carbaldehyde: Lacks the benzyl group at the first position, which can influence its chemical behavior.

Uniqueness: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is unique due to the combined presence of benzyl, methyl, and aldehyde groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Activité Biologique

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities. This compound features a unique structure characterized by a benzyl group at the first position, a methyl group at the second position, and an aldehyde group at the third position of the indole ring. Its molecular formula is with a molecular weight of approximately 249.315 g/mol. This article explores the biological activity of this compound, summarizing its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound interacts with various biological targets, influencing multiple biochemical pathways. The following mechanisms have been identified:

- Binding Affinity : This compound exhibits high affinity for several receptors, which facilitates its biological effects.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism and detoxification processes .

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, particularly in cancer cells where it can induce apoptosis by modulating pro-apoptotic and anti-apoptotic gene expressions.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Effects : It has demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases .

Research Findings

Recent studies have highlighted the significance of this compound in medicinal chemistry:

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study on Cancer Therapy :

- A study investigated its efficacy in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

-

Case Study on Antimicrobial Resistance :

- Research demonstrated that this compound could restore sensitivity to antibiotics in resistant strains of bacteria, highlighting its role as an adjuvant therapy.

Propriétés

IUPAC Name |

1-benzyl-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRXDIWPLQSKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385360 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

95202-45-2 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.